N-(4-chloro-2-methylphenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide is a useful research compound. Its molecular formula is C24H18Cl2N2O2S and its molecular weight is 469.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.0466044 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimalarial Activity
Research has demonstrated that derivatives similar to N-(4-chloro-2-methylphenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide exhibit promising antimalarial activity. Studies on a series of compounds with structural similarities showed significant antimalarial properties against Plasmodium berghei in mice, with some compounds displaying excellent activity against resistant strains and in primate models, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Structural Studies and Coordination Chemistry
Investigations into the structural orientations of amide derivatives, including those related to this compound, have revealed insights into their anion coordination capabilities. This research contributes to our understanding of molecular interactions and assembly, with potential implications for the design of new materials and molecular devices (Kalita & Baruah, 2010).
Catalyst Preparation
Research on the preparation of catalysts has explored compounds similar to this compound. These studies focus on the synthesis of functionalized catalysts for applications in chemical reactions, demonstrating the versatility of these compounds in facilitating various chemical transformations (Facchetti et al., 2016).
Comparative Metabolism Studies
In the context of environmental and health safety, comparative metabolism studies of chloroacetamide herbicides and related compounds provide valuable information. These studies help in understanding the metabolic pathways and potential environmental and health impacts of similar compounds, including their metabolism in human and rat liver microsomes, contributing to risk assessment and regulatory decisions (Coleman et al., 2000).
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2S/c1-14-11-16(25)7-9-19(14)27-21(29)13-31-23-22(15-5-3-2-4-6-15)18-12-17(26)8-10-20(18)28-24(23)30/h2-12H,13H2,1H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQIKHFOPZVVEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.